2-amino-N-(cyclohexylmethyl)-N,2-dimethylpropanamide
Description
Properties
IUPAC Name |
2-amino-N-(cyclohexylmethyl)-N,2-dimethylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O/c1-12(2,13)11(15)14(3)9-10-7-5-4-6-8-10/h10H,4-9,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNYZQXOHVJVHPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N(C)CC1CCCCC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Approach
The preparation of 2-amino-N-(cyclohexylmethyl)-N,2-dimethylpropanamide generally follows an amide bond formation strategy involving:
-
- 2-amino-2-methylpropanamide or derivatives thereof
- Cyclohexylmethylamine or corresponding cyclohexylmethyl derivatives
-
- Nucleophilic substitution or coupling of the amine group with an activated carboxylic acid derivative (e.g., acid chloride, ester, or activated ester)
-
- Common peptide coupling reagents such as HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
- Bases such as DIPEA (N,N-Diisopropylethylamine) to facilitate amide bond formation
Detailed Synthetic Procedure (Based on Patent EP3732165B1)
A representative procedure for the synthesis involves the following steps:
-
- Dissolve the amino acid or amide precursor in anhydrous acetonitrile at 0°C.
- Add HATU (1.05 equivalents) and DIPEA (2 equivalents) under stirring.
- Slowly add a solution of cyclohexylmethylamine derivative with DIPEA to the reaction mixture.
- Stir the mixture at room temperature for 2–4 hours.
- Monitor reaction progress by TLC (Thin Layer Chromatography).
-
- Evaporate solvent under reduced pressure.
- Extract residue with ethyl acetate (EtOAc).
- Wash organic phase with saturated sodium carbonate (Na2CO3) and ammonium chloride (NH4Cl) solutions.
- Dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate.
Reduction and Deprotection (If Applicable)
- In some synthetic routes, reduction steps using sodium borohydride (NaBH4) in THF/MeOH at 0°C for 2 hours are employed to reduce intermediates before final deprotection steps.
- Deprotection of N-protected intermediates can be achieved using trifluoroacetic acid (TFA) in dichloromethane at 0°C to room temperature, followed by purification on ion-exchange resins.
Reaction Conditions and Optimization
| Parameter | Typical Conditions | Notes |
|---|---|---|
| Temperature | 0°C to room temperature | Low temperature minimizes side reactions |
| Solvent | Anhydrous CH3CN, DCM, THF | Dry solvents essential for amide bond formation |
| Coupling Agent | HATU (1.05 equiv.) | Efficient for peptide bond formation |
| Base | DIPEA (2 equiv.) | Neutralizes acid byproducts |
| Reaction Time | 2–4 hours | Monitored by TLC |
| Work-up | Extraction with EtOAc, washing with Na2CO3 and NH4Cl | Removes impurities and residual reagents |
| Purification | Silica gel chromatography | Yields pure product |
Alternative Synthetic Routes
Direct Amidation: Heating the corresponding acid with cyclohexylmethylamine under dehydrating conditions using coupling agents like DCC (dicyclohexylcarbodiimide) can also yield the desired amide, though with lower selectivity and yield compared to HATU-mediated coupling.
Reductive Amination: In some cases, formation of the amide can be preceded by reductive amination of the aldehyde derivative of cyclohexylmethyl with the amino acid derivative, followed by amide bond formation.
Summary of Key Research Findings
The use of HATU and DIPEA in anhydrous acetonitrile at low temperature is the most efficient and reliable method for synthesizing this compound, providing good yields and purity.
Reduction and deprotection steps are critical for obtaining the free amine form and can be performed under mild conditions to preserve stereochemistry and avoid degradation.
Purification by silica gel chromatography and ion-exchange resin techniques ensures removal of side products and residual reagents, yielding analytically pure compound suitable for further biological evaluation.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(cyclohexylmethyl)-N,2-dimethylpropanamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of various substituted amides.
Scientific Research Applications
2-amino-N-(cyclohexylmethyl)-N,2-dimethylpropanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-amino-N-(cyclohexylmethyl)-N,2-dimethylpropanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects.
Comparison with Similar Compounds
Chemical Identity :
Structural Features :
- The compound features a tertiary amide backbone with a cyclohexylmethyl substituent on the nitrogen atom and a geminal dimethyl group at the α-carbon.
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural and physicochemical differences:
Functional Group Impact on Bioactivity
- Cyclohexylmethyl vs. Phenoxy Groups: HR1 () incorporates a phenoxy group linked to the cyclohexylmethyl moiety, enhancing π-π stacking interactions with biological targets. This modification correlates with its reported anticancer activity, absent in the parent compound .
- Hydrochloride Salt Formation : The hydrochloride derivative () exhibits improved aqueous solubility compared to the free base, critical for bioavailability in pharmaceutical formulations .
- Stereochemical Influence: The (S)-enantiomer in demonstrates selective binding to aminopeptidase enzymes, underscoring the importance of chirality in therapeutic design .
Biological Activity
2-amino-N-(cyclohexylmethyl)-N,2-dimethylpropanamide, also known by its CAS number 1251095-18-7, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, focusing on anticancer and antimicrobial activities, alongside mechanisms of action and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The structure features a cyclohexylmethyl group attached to a dimethylpropanamide backbone, which is essential for its biological interactions. The presence of the amino group contributes to its reactivity and potential as a therapeutic agent.
Biological Activity Overview
The biological activities of this compound can be categorized primarily into anticancer and antimicrobial properties.
Anticancer Activity
Research indicates that this compound may exhibit significant anticancer properties through various mechanisms:
- Kinase Inhibition : Similar compounds have been shown to inhibit specific protein kinases involved in cancer cell proliferation. For instance, studies on related derivatives demonstrated IC50 values in the nanomolar range against fibroblast growth factor receptors (FGFRs), which are often implicated in tumor growth and metastasis.
- Apoptosis Induction : In vitro studies suggest that this compound can induce apoptosis in cancer cell lines. For example, derivatives have been reported to significantly reduce the viability of breast cancer cells (MCF7) and prostate cancer cells (LNCaP).
- Cytotoxicity : The compound has been tested against various human cancer cell lines, demonstrating notable cytotoxic effects. Platinum(II) complexes incorporating this compound showed enhanced cytotoxicity compared to traditional chemotherapeutics like cisplatin.
Antimicrobial Activity
Preliminary studies indicate that this compound may also possess antimicrobial properties:
- Effectiveness Against Bacteria : Related compounds have shown effectiveness against gram-positive bacteria such as Staphylococcus aureus, with minimal inhibitory concentrations (MICs) comparable to established antibiotics.
The mechanism of action for this compound involves interaction with specific molecular targets:
- Protein Kinase Interaction : The compound likely acts as an inhibitor by binding to the active sites of kinases involved in signaling pathways that regulate cell growth and survival.
- Cellular Pathway Modulation : By inhibiting these kinases, the compound can modulate critical pathways involved in cell proliferation and apoptosis.
Summary of Biological Activities
| Activity Type | Target/Effect | Study Reference |
|---|---|---|
| Anticancer | FGFR inhibition | |
| Induction of apoptosis | ||
| Cytotoxicity against cancer cells | ||
| Antimicrobial | Activity against S. aureus |
FGFR Inhibition Study
A recent study synthesized several derivatives related to this compound to evaluate their FGFR inhibitory activities. The results indicated potent inhibition with IC50 values ranging from 7 to 712 nM across different FGFR subtypes. Structural modifications were found to enhance potency significantly.
Cytotoxicity Assessment
In another investigation focusing on cytotoxic effects against human cancer cell lines, the compound demonstrated significant activity against osteosarcoma (HOS) and breast carcinoma (MCF7). The findings support the potential use of this compound in developing new anticancer therapies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
